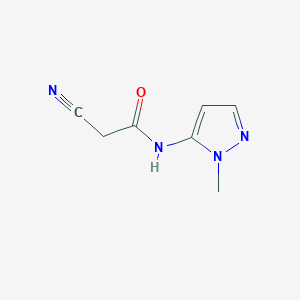

![molecular formula C19H22N2O4S2 B2512471 2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895445-54-2](/img/structure/B2512471.png)

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-based analogs have been of interest to many scientists due to their potential biological activities . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives was proposed to include the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of “2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is characterized by the presence of a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” include condensation reactions . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Compound Formation

This compound has been utilized as a precursor in the synthesis of complex heterocyclic structures due to its reactive nature. For instance, the Gewald reaction has been employed to prepare 2-aminothiophenes, which further react to form thienopyridines and -pyrimidines, demonstrating its utility in creating biologically significant heterocycles (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2003). Additionally, the introduction of various organic reagents to derivatives of this compound has led to the synthesis of novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities, showcasing the compound's versatility in drug discovery (A. Amr, M. Sherif, M. Assy, M. Al-Omar, & Islam Ragab, 2010).

Structural and Crystallographic Studies

Structural and crystallographic analysis of derivatives of 2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been conducted to elucidate their molecular and crystalline characteristics. For example, the synthesis and X-ray diffraction analysis of N-p-tolyl-2-acetylamino derivatives have provided insights into their crystal structure, showcasing the importance of such studies in understanding the molecular basis of their reactivity and potential applications (Vasu, M. Mahendra, B. H. Doreswamy, et al., 2004).

Antimicrobial and Biological Activities

The antimicrobial and biological activities of synthesized derivatives have been explored, with several studies reporting the synthesis of compounds that exhibit significant activities against various microorganisms. This underscores the compound's potential in the development of new antimicrobial agents (M. Hemdan & Heba Kamal Abd El-Mawgoude, 2015; Archana Singh, 2011). These activities highlight the potential of these compounds in therapeutic applications and the importance of their structural modification in enhancing biological efficacy.

Orientations Futures

The future directions for “2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” could involve further exploration of its potential biological activities. For instance, the development of novel antitumor agents with unique modes of action is one of the most urgent and vital research challenges . Therefore, studying the structure-activity relationships of annonaceous acetogenins, which are polyketides isolated from plants of the Annonaceae family, could contribute to the fight against cancer .

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-12-6-8-13(9-7-12)27(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)26-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYQRAUSXSFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

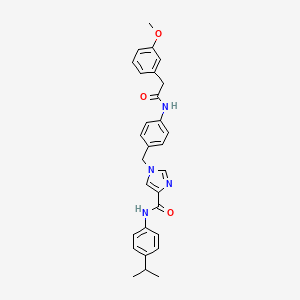

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)

![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)

![N-Propan-2-yl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2512401.png)

![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)